Cas no 138769-30-9 (N-(4-Chloropyridin-3-yl)acetamide)

N-(4-Chloropyridin-3-yl)acetamide is a chlorinated pyridine derivative with a molecular formula of C₇H₇ClN₂O. This compound features an acetamide group attached to the 3-position of a 4-chloropyridine ring, imparting unique reactivity and utility in organic synthesis. Its structural characteristics make it a valuable intermediate in pharmaceutical and agrochemical applications, particularly in the development of active ingredients. The presence of both chloro and acetamide functional groups enhances its versatility in nucleophilic substitution and condensation reactions. High purity and consistent quality ensure reliable performance in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
N-(4-Chloropyridin-3-yl)acetamide structure
138769-30-9 structure
Product name:N-(4-Chloropyridin-3-yl)acetamide
CAS No:138769-30-9
MF:C7H7ClN2O
MW:170.59628033638
CID:1081339
PubChem ID:15731558

N-(4-Chloropyridin-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Chloropyridin-3-yl)acetamide
    • N-(4-Chloro-3-pyridinyl)acetamide
    • 3-(Acetylamino)-4-chloropyridine
    • AK-25102
    • CTK8G9003
    • FT-0647805
    • N-(4-Chlor-[3]pyridyl)-acetamid
    • N-(4-chloro-[3]pyridyl)-acetamide
    • DTXSID10577591
    • DB-063270
    • SB54019
    • 138769-30-9
    • Acetamide, N-(4-chloro-3-pyridinyl)-
    • AKOS006309545
    • Inchi: InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H,10,11)
    • InChI Key: OVHYDXWSTXPLDD-UHFFFAOYSA-N
    • SMILES: CC(NC1=CN=CC=C1Cl)=O

Computed Properties

  • Exact Mass: 170.02500
  • Monoisotopic Mass: 170.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 42Ų

Experimental Properties

  • PSA: 41.99000
  • LogP: 1.76640

N-(4-Chloropyridin-3-yl)acetamide Security Information

N-(4-Chloropyridin-3-yl)acetamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(4-Chloropyridin-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM170359-5g
N-(4-chloropyridin-3-yl)acetamide
138769-30-9 95%
5g
$593 2021-08-05
Alichem
A029195627-1g
N-(4-Chloropyridin-3-yl)acetamide
138769-30-9 95%
1g
$400.00 2022-04-02
Chemenu
CM170359-1g
N-(4-chloropyridin-3-yl)acetamide
138769-30-9 95%
1g
$227 2023-02-18

Additional information on N-(4-Chloropyridin-3-yl)acetamide

Research Brief on N-(4-Chloropyridin-3-yl)acetamide (CAS: 138769-30-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

N-(4-Chloropyridin-3-yl)acetamide (CAS: 138769-30-9) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of N-(4-Chloropyridin-3-yl)acetamide as a precursor in the development of novel kinase inhibitors. The study demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The researchers employed a combination of computational modeling and high-throughput screening to identify optimal structural modifications, leading to enhanced binding affinity and selectivity.

In addition to its role in kinase inhibition, recent research has investigated the compound's potential in antimicrobial applications. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that N-(4-Chloropyridin-3-yl)acetamide derivatives displayed significant activity against drug-resistant bacterial strains, including MRSA. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, offering a promising avenue for the development of new antibiotics.

Another area of growing interest is the compound's utility in agrochemical research. A 2023 study in Pest Management Science highlighted its effectiveness as a scaffold for designing next-generation herbicides. The researchers synthesized a series of analogs and evaluated their herbicidal activity, identifying several candidates with improved efficacy and environmental safety profiles.

From a synthetic chemistry perspective, advancements in the scalable production of N-(4-Chloropyridin-3-yl)acetamide have been reported. A 2024 article in Organic Process Research & Development detailed a novel, cost-effective synthetic route that minimizes hazardous byproducts and improves yield. This development is particularly relevant for industrial-scale applications, ensuring a sustainable supply of the compound for further research and development.

In conclusion, N-(4-Chloropyridin-3-yl)acetamide (CAS: 138769-30-9) continues to emerge as a versatile and valuable compound in multiple domains of chemical and pharmaceutical research. Its applications span from drug discovery to agrochemical development, supported by ongoing advancements in synthetic methodologies and biological evaluations. Future research is expected to further explore its potential, particularly in addressing unmet medical and agricultural needs.

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